Dual NF-κB and p38 MAPK Pathway Inhibition in Pleurisy Model
In a carrageenan-induced mouse pleurisy model, eupalestin, alongside the isolated compounds 5′-methoxy nobiletin (MeONOB) and 1,2-benzopyrone, was tested for its effect on the phosphorylation of key inflammatory signaling proteins. Eupalestin significantly reduced the phosphorylation of p65 NF-κB (p-p65 NF-κB) and p38 MAPK (p-p38 MAPK) with a statistical significance of p<0.01 compared to the vehicle-treated inflammatory control . This dual-pathway suppression is a key differentiator from many flavonoids that may only affect a single arm of the inflammatory cascade.
| Evidence Dimension | Reduction in phosphorylated p65 NF-κB and p38 MAPK protein levels in mouse pleural tissue |
|---|---|
| Target Compound Data | Eupalestin: Significant reduction of p-p65 NF-κB and p-p38 MAPK (p<0.01) |
| Comparator Or Baseline | MeONOB (5′-methoxy nobiletin) and 1,2-benzopyrone: Also significantly reduced both p-p65 NF-κB and p-p38 MAPK (p<0.01). Vehicle-treated inflammatory control: Elevated baseline phosphorylation. |
| Quantified Difference | All three isolated compounds showed similar qualitative efficacy in reducing both phosphorylated proteins, with significance reaching p<0.01 versus the control. Eupalestin is thus validated as equipotent in this specific dual-pathway inhibition, which is critical for suppressing both acute and chronic inflammatory mediator production. |
| Conditions | Mouse model of carrageenan-induced pleurisy. Protein phosphorylation measured in pleural lavage leukocytes or tissue. |
Why This Matters
This provides quantitative, in vivo evidence that eupalestin simultaneously blocks two master regulators of inflammation (NF-κB and p38 MAPK) with high statistical confidence, a dual mechanism that is desirable for robust anti-inflammatory drug development but is not a guaranteed feature of all polymethoxyflavones.
- [1] Vigil de Mello, S. V., et al. (2016). Beneficial effect of Ageratum conyzoides Linn (Asteraceae) upon inflammatory response induced by carrageenan into the mice pleural cavity. Journal of Ethnopharmacology, 194, 337–347. DOI: 10.1016/j.jep.2016.09.003 View Source
